molecular formula C9H7NS2 B1305929 1-Benzothiophene-3-carbothioamide CAS No. 24662-24-6

1-Benzothiophene-3-carbothioamide

Cat. No.: B1305929
CAS No.: 24662-24-6
M. Wt: 193.3 g/mol
InChI Key: SQGQIBRTUHBEDB-UHFFFAOYSA-N
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Description

Overview of Benzothiophene (B83047) Derivatives in Academic Research

Benzothiophene, an aromatic organic compound with a scent reminiscent of naphthalene (B1677914), is a significant heterocyclic compound in medicinal chemistry due to its structural versatility and wide range of pharmacological properties. rsc.orgwikipedia.org This sulfur-containing heterocycle, naturally found in petroleum-related deposits like lignite (B1179625) tar, serves as a crucial starting material for synthesizing more complex, often bioactive, molecules. wikipedia.org

The benzothiophene scaffold is a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities. nih.gov These include antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties. nih.govnih.gov The structural similarities of benzothiophene derivatives with various active compounds make them focal points for developing new and potent lead molecules in drug design. nih.gov Consequently, numerous drugs incorporating the benzothiophene core are used clinically to treat a variety of diseases with high therapeutic efficacy. rsc.orgnih.gov This has spurred extensive research into their synthesis and structure-activity relationships (SAR), leading to the discovery of several lead molecules for numerous diseases. nih.govnih.gov

The synthesis of benzothiophene derivatives is a well-explored area, with researchers employing various methodologies such as cyclization techniques, functional group modifications, and transition metal-catalyzed reactions to access the benzothiophene scaffold. wikipedia.orgnih.govorganic-chemistry.org These synthetic strategies provide access to a diverse range of substituted benzothiophenes, which are then used to investigate their potential applications in medicinal chemistry and materials science. bgu.ac.ilresearchgate.net

Significance of Thioamide Functionality in Organic Chemistry

The thioamide functional group, with the general structure R¹−C(=S)−NR²R³, is a vital component in organic chemistry, offering unique chemical and physical properties due to its two active centers: the nitrogen atom with its unshared electron pair and the sulfur atom. wikipedia.orgtaylorandfrancis.com This dual reactivity allows thioamides to react with both electrophiles and nucleophiles, making them highly versatile reagents in synthesis. taylorandfrancis.com

Thioamides are typically synthesized by treating amides with phosphorus sulfides, such as phosphorus pentasulfide or the more soluble Lawesson's reagent. wikipedia.org Other methods include the Willgerodt-Kindler reaction for producing benzylthioamides, the reaction of nitriles with hydrogen sulfide (B99878), and the reaction of imidoyl chlorides with hydrogen sulfide. wikipedia.org More contemporary and greener synthetic routes are continuously being developed, such as the water-mediated synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide as the sulfur source. organic-chemistry.orgorganic-chemistry.org

A key characteristic of the thioamide group is its enhanced multiple bond character along the C-N bond compared to amides, which results in a higher rotational barrier. wikipedia.org This structural feature has implications for their use in peptide chemistry, where they can be incorporated as isosteres for the amide bond to study structure-activity relationships and improve oral bioavailability. wikipedia.org

Research Landscape and Gaps for 1-Benzothiophene-3-carbothioamide

While extensive research has been conducted on benzothiophene derivatives and thioamides as separate classes of compounds, the specific compound this compound remains a relatively underexplored area. The existing literature highlights the synthesis and biological evaluation of various benzothiophene-3-carboxamides, which are structurally similar to this compound but with a carbonyl group instead of a thiocarbonyl group. For instance, novel benzothiophene-3-carboxamide derivatives have been designed and optimized as potent inhibitors of Aurora kinases, showing promise in cancer therapy. nih.gov

The synthesis of the parent 1-benzothiophene-3-carboxylic acid is documented, and it serves as a precursor for various derivatives. sigmaaldrich.com Methods for synthesizing benzothiophene-3-carboxylic esters through palladium-catalyzed reactions have also been reported. nih.gov Furthermore, the reactivity of the benzothiophene ring system, including electrophilic and metalation reactions, has been investigated, providing insights into how the scaffold might behave during synthetic modifications. researchgate.net

However, a dedicated and comprehensive study focusing solely on this compound is not readily apparent in the current body of scientific literature. This indicates a significant research gap. The unique properties of the thioamide functional group, when combined with the proven biological potential of the benzothiophene scaffold, suggest that this compound and its derivatives could possess novel and interesting biological activities. Future research should therefore be directed towards the synthesis, characterization, and biological evaluation of this specific compound to unlock its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQIBRTUHBEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380008
Record name 1-benzothiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24662-24-6
Record name 1-benzothiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes to Benzothiophene (B83047) Scaffolds

The creation of the benzothiophene ring system can be achieved through various established synthetic routes, each with its own advantages and substrate scope. nih.govchemicalbook.com

Cyclization Techniques for Benzothiophene Ring Formation

Cyclization reactions are a cornerstone of benzothiophene synthesis, involving the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring. A variety of starting materials and cyclization promoters are employed to achieve this transformation.

One common approach involves the intramolecular cyclization of aryl sulfides. For instance, 2-phenylthioethanol can undergo oxidation-cyclization at high temperatures in the presence of a Pd/Al catalyst to yield benzothiophene. chemicalbook.com Similarly, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or with Amberlyst A-15 in boiling toluene (B28343). chemicalbook.com

Another strategy utilizes arylthioacetic acid, which can be prepared from thiophenol and chloroacetic acid. Subsequent cyclization in acetic anhydride (B1165640) produces 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzothiophene. chemicalbook.com Oxidative cyclization of α-mercaptocinnamic acid using either an alkaline solution of K3Fe(CN)6 or iodine also provides a route to the benzothiophene core. chemicalbook.com

Electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for synthesizing 2,3-disubstituted benzothiophenes. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used as the electrophilic sulfur source in this reaction, which proceeds under moderate conditions and tolerates a range of functional groups. nih.gov

The table below summarizes some of the key cyclization techniques for benzothiophene ring formation.

Starting MaterialReagents/CatalystProductReference
2-PhenylthioethanolPd/Al, high temperatureBenzothiophene chemicalbook.com
Arylmercapto acetalsZnCl2-impregnated montmorillonite (gas phase)Benzothiophene chemicalbook.com
Arylmercapto acetalsAmberlyst A-15, boiling tolueneBenzothiophene chemicalbook.com
Arylthioacetic acidAcetic anhydride, then dehydroxylationBenzothiophene chemicalbook.com
α-Mercaptocinnamic acidK3Fe(CN)6 (alkaline solution) or IodineBenzothiophene chemicalbook.com
o-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborate2,3-Disubstituted benzothiophenes nih.gov

Transition-Metal Catalyzed Reactions in Benzothiophene Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis of benzothiophenes, offering efficient and selective methods for their construction. benthamdirect.comnih.gov These reactions often involve the formation of carbon-sulfur and carbon-carbon bonds, key steps in assembling the bicyclic ring system.

Palladium-catalyzed reactions are particularly prominent in this area. For example, a palladium-catalyzed carbonylative approach allows for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol, using oxygen from the air as the oxidant. nih.gov Another palladium-catalyzed method involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to produce benzothiophene derivatives. researchgate.net

Copper-catalyzed reactions also play a significant role. For instance, the intramolecular Ullmann reaction of a thiophenol bearing a gem-dibromoethenyl group can afford 2-bromobenzothiophenes. rsc.org Copper iodide (CuI) in the presence of a ligand can catalyze the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org

Gold-catalyzed carbothiolation provides an atom-economical route to 2,3-disubstituted benzothiophenes. organic-chemistry.org Iridium-catalyzed hydrogen transfer reactions can also be employed to synthesize benzothiophenes from substituted benzylic alcohols. organic-chemistry.org

The following table highlights some examples of transition-metal catalyzed reactions for benzothiophene synthesis.

CatalystReactantsProductReference
Palladium(II) iodide/Potassium iodide2-(Methylthio)phenylacetylenes, CO, Alcohol, O2Benzothiophene-3-carboxylic esters nih.gov
Palladium(II) iodide/Potassium iodide1-(2-Mercaptophenyl)-2-yn-1-olsBenzothiophene derivatives researchgate.net
CopperThiophenol with gem-dibromoethenyl group2-Bromobenzothiophenes rsc.org
Copper(I) iodide/TMEDA2-Bromo alkynylbenzenes, Sodium sulfide2-Substituted benzo[b]thiophenes organic-chemistry.org
GoldNot specified2,3-Disubstituted benzothiophenes organic-chemistry.org
IridiumSubstituted benzylic alcoholsSubstituted benzothiophenes organic-chemistry.org

Functional Group Modifications for Benzothiophene Derivatives

Once the benzothiophene scaffold is constructed, further functionalization is often necessary to access specific derivatives. nih.gov These modifications can introduce a wide range of substituents onto the benzothiophene ring system, enabling the synthesis of diverse libraries of compounds for various applications. ktu.edu

For instance, the presence of a halogen, such as bromine, on the benzothiophene ring provides a handle for further functionalization through cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, can be used to introduce various aryl, alkynyl, and vinyl groups at the halogenated position. rsc.org

Multistep Synthetic Strategies

The synthesis of complex benzothiophene derivatives often requires multistep strategies that combine several of the aforementioned methodologies. google.com These strategies allow for the controlled and sequential introduction of different functional groups, leading to highly substituted and complex target molecules.

An example of a multistep synthesis could involve the initial construction of a substituted benzothiophene ring via a cyclization reaction, followed by one or more functional group modification steps to introduce additional complexity. The synthesis of benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole are examples of such multistep approaches. nih.gov

Tandem Transformations in Benzothiophene Synthesis

Tandem or cascade reactions offer an efficient and atom-economical approach to benzothiophene synthesis by combining multiple bond-forming events in a single pot. nih.gov These reactions can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

A notable example is the reaction of 1,3-diketones with 2,2'-dithiodibenzoylchloride, which leads to the formation of highly functionalized benzothiophenes through a sequence of up to six tandem reactions. nih.gov Another tandem process involves the base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation to yield diversely substituted benzothiophenes. organic-chemistry.org

Electrochemical Synthesis Approaches

Electrochemical methods have emerged as a green and efficient alternative for the synthesis of benzothiophene derivatives. acs.org These methods often proceed under mild conditions, avoiding the need for harsh reagents and transition-metal catalysts. rsc.org

An electrochemical approach has been developed for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. acs.org This method is believed to proceed through a tandem radical addition-cyclization pathway. acs.org Another electrochemical method allows for the synthesis of benzothiophene dioxides from sulfonhydrazides and internal alkynes. rsc.org Furthermore, a green and practical method for the synthesis of C-3 halogenated benzothiophenes has been developed using a flow electrochemistry module. acs.org

Annulation Reactions for Benzothiophene Analogs

The formation of the benzothiophene core is a critical step, and several annulation strategies have been developed to create this fused heterocyclic system. These methods typically involve the formation of a key carbon-sulfur bond to close the thiophene ring onto a benzene precursor.

Recent advancements have provided efficient routes to benzothiophenes that could serve as precursors to the target molecule. A transition-metal-free approach involves the reaction of readily available o-halovinylbenzenes with potassium sulfide, which tolerates a wide array of functional groups and produces 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org Another effective method is the copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, which delivers various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Photocatalytic radical annulation represents a modern strategy, where o-methylthio-arenediazonium salts react with alkynes under green light irradiation in the presence of a photosensitizer like eosin (B541160) Y to yield substituted benzothiophenes with high regioselectivity. organic-chemistry.org Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide an economical and environmentally friendly, metal-free route to benzothiophene derivatives. organic-chemistry.orgnih.gov

A summary of these annulation reactions is presented below.

Reaction Type Starting Materials Key Reagents/Catalysts Key Features
Thiolation Annulation2-Bromo alkynylbenzenes, Sodium sulfideCuI, TMEDAGood yields for 2-substituted products. organic-chemistry.org
Transition-Metal-Free Annulationo-Halovinylbenzenes, Potassium sulfideNoneHigh yields, wide functional group tolerance. organic-chemistry.org
Photocatalytic Radical Annulationo-Methylthio-arenediazonium salts, AlkynesEosin Y, Green lightHigh regioselectivity, mild conditions. organic-chemistry.org
Iodine-Catalyzed CascadeSubstituted thiophenols, AlkynesMolecular Iodine (I2)Metal-free, economical, green transformation. organic-chemistry.orgnih.gov
Electrophilic Cyclizationo-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborateMild conditions, excellent yields. nih.gov

Synthesis of Thioamide Moieties

The thioamide group is a bioisostere of the amide bond, crucial in medicinal chemistry and as a versatile intermediate in heterocyclic synthesis. mdpi.com Its synthesis can be achieved through various methods, primarily involving the thionation of amides or multicomponent reactions. mdpi.comresearchgate.net

The most common and direct method for synthesizing thioamides is the thionation of the corresponding amide. nih.gov This oxygen/sulfur exchange is typically accomplished using phosphorus-based sulfurizing agents.

Lawesson's Reagent: Lawesson's reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient reagent for the conversion of amides, lactams, esters, and ketones into their thio-analogs. nih.govorganic-chemistry.orgnumberanalytics.com It is often preferred over phosphorus pentasulfide (P4S10) because it generally requires milder conditions and results in higher yields with fewer side products. organic-chemistry.orgrsc.org Mechanistically, LR is believed to exist in equilibrium with a reactive dithiophosphine ylide, which attacks the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org The driving force for the reaction is the subsequent cycloreversion that forms a stable P=O bond. organic-chemistry.org

Phosphorus Pentasulfide (P4S10): Also known as Berzelius reagent, P4S10 is a traditional and powerful thionating agent. nih.govmdpi.com However, its application often requires harsh reaction conditions, such as high temperatures and refluxing in solvents like toluene or pyridine, which can limit its use with sensitive substrates. nih.govmdpi.com

Willgerodt-Kindler Reaction: This reaction provides a pathway to thioamides from aldehydes or ketones. organic-chemistry.orgnih.gov The classic Willgerodt-Kindler reaction involves heating an aldehyde or aryl ketone with elemental sulfur and a primary or secondary amine (like morpholine). nih.govrsc.orgresearchgate.net This multicomponent reaction forms the thioamide directly, often in a one-pot procedure. rsc.orgrsc.org Recent modifications have enabled this reaction to proceed under milder, catalyst-free, and even room-temperature conditions. researchgate.net

A comparison of common thioamidation reagents is provided in the table below.

Reagent Precursor Typical Conditions Advantages Disadvantages
Lawesson's ReagentAmideToluene or Xylene, RefluxMild, High yields, Good selectivity. organic-chemistry.orgrsc.orgExpensive, P-containing byproducts.
Phosphorus Pentasulfide (P4S10)AmideToluene or Pyridine, High Temp RefluxPowerful, Readily available. nih.govmdpi.comHarsh conditions, Side reactions, Bad odor. nih.gov
Elemental Sulfur (Willgerodt-Kindler)Aldehyde/Ketone + AmineHeating, often with base or catalystOne-pot, Multicomponent, Atom-economical. nih.govrsc.orgCan require high temperatures, Rearrangement possible with ketones. nih.gov

Thioamides are valuable building blocks for constructing a wide variety of sulfur- and nitrogen-containing heterocycles due to their versatile reactivity. researchgate.netresearchgate.net The thioamide group contains two nucleophilic centers (S and N) and an electrophilic thiocarbonyl carbon, allowing for diverse cyclization pathways. acs.org

One of the most prominent methods for synthesizing functionalized thiophenes is the Gewald reaction . wikipedia.orgresearchgate.net This multicomponent condensation involves a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgderpharmachemica.com The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.org While the direct product is a 2-aminothiophene, the principles of multicomponent cyclization involving a sulfur source are highly relevant to the synthesis of complex heterocyclic systems. derpharmachemica.comnih.gov

Other strategies involve the dehydrogenative cyclization of thioamides to form S-heterocycles, such as the electrochemical synthesis of 1,3-benzothiazines from N-benzyl thioamides. researchgate.net

Direct and Indirect Synthesis of 1-Benzothiophene-3-carbothioamide

The synthesis of the target compound, this compound, can be envisioned through several routes, leveraging the methodologies described above.

A logical retrosynthetic analysis of this compound suggests two primary disconnection points.

Route A: Thioamidation of a Pre-formed Benzothiophene Core

The most straightforward disconnection is at the thioamide group. This involves breaking the C-S and C-N bonds of the thioamide moiety.

Disconnection 1 (C(S)-NH2): This leads back to 1-Benzothiophene-3-carbonitrile . The nitrile can be converted to the primary thioamide via reaction with a sulfur source like hydrogen sulfide.

Disconnection 2 (C=S): This points to 1-Benzothiophene-3-carboxamide as the immediate precursor. The amide can be synthesized from the corresponding 1-Benzothiophene-3-carboxylic acid sigmaaldrich.com or its acid chloride. The carboxylic acid itself is a known compound and can be prepared via various methods. researchgate.netnih.govnih.gov The amide is then thionated using Lawesson's reagent or P4S10.

Route B: Annulation to Form the Benzothiophene Ring

A more convergent approach involves forming the benzothiophene ring from a precursor that already contains the thioamide or a masked version of it. This is conceptually more complex and relies on finding a suitable annulation reaction that tolerates the thioamide functionality.

Based on the retrosynthetic analysis, both multi-step and potential one-pot syntheses can be proposed.

Multi-Step Synthesis: A reliable multi-step synthesis would follow Route A.

Synthesis of 1-Benzothiophene-3-carboxylic Acid: A starting point could be the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate, followed by hydrolysis to the carboxylic acid. nih.gov

Amidation: The carboxylic acid is converted to the primary amide, 1-Benzothiophene-3-carboxamide. This can be achieved by first converting the acid to its acid chloride (e.g., using thionyl chloride) followed by reaction with ammonia, or through direct amide coupling using reagents like EDCI and DMAP. nih.gov

Thionation: The final step is the thionation of 1-Benzothiophene-3-carboxamide using Lawesson's reagent in a suitable solvent like toluene to yield the target This compound . organic-chemistry.orgorganic-chemistry.org

One-Pot and Three-Component Approaches: While a specific one-pot synthesis for this compound is not prominently documented, the principles of the Willgerodt-Kindler and Gewald reactions offer a template for a hypothetical approach. A three-component reaction involving a suitable ortho-substituted benzene derivative, a C1 synthon for the C3-carbothioamide group, and a sulfur source could potentially lead to the target molecule or a close derivative. organic-chemistry.orgrsc.org For instance, a modified Willgerodt-Kindler type reaction using a suitably substituted aldehyde could be explored. rsc.orgrsc.org

Mechanistic Investigations of this compound Formation

The conversion of 1-benzothiophene-3-carboxamide to its thioamide analogue is a well-established reaction in organic synthesis, with Lawesson's reagent being the most prominent and effective reagent for this purpose.

The thionation of an amide using Lawesson's reagent proceeds through a well-documented mechanistic pathway. In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. organic-chemistry.org The reaction with a carbonyl group, such as the one in 1-benzothiophene-3-carboxamide, initiates a sequence of steps:

Formation of a Thiaoxaphosphetane Intermediate: The carbonyl oxygen of the amide attacks one of the phosphorus atoms of the reactive dithiophosphine ylide, while the sulfur atom of the ylide attacks the carbonyl carbon. This concerted or stepwise process leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov

Cycloreversion: The driving force for the reaction is the formation of a highly stable phosphorus-oxygen double bond. organic-chemistry.org The thiaoxaphosphetane intermediate undergoes a cycloreversion reaction, akin to a portion of the Wittig reaction mechanism. organic-chemistry.org This step involves the cleavage of the carbon-oxygen and phosphorus-sulfur bonds and the formation of the desired thiocarbonyl group (the thioamide) and a stable oxophosphorane byproduct.

A general procedure for the thionation of an amide using Lawesson's reagent involves dissolving the amide and Lawesson's reagent in an anhydrous solvent, such as toluene or tetrahydrofuran (B95107) (THF), and heating the mixture to reflux. chemspider.combeilstein-journals.org The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, an aqueous work-up is performed to remove the phosphorus-containing byproducts, followed by purification of the desired thioamide by column chromatography. chemspider.com

Table 1: General Reaction Conditions for Thionation of Amides

ParameterConditionReference
Thionating Agent Lawesson's Reagent organic-chemistry.orgchemspider.com
Solvent Toluene, THF chemspider.combeilstein-journals.org
Temperature Reflux beilstein-journals.org
Work-up Aqueous extraction chemspider.com
Purification Column Chromatography chemspider.com

This table presents generalized conditions. Specific parameters for this compound may vary.

In the context of forming this compound from its carboxamide, Lawesson's reagent is not a catalyst but a stoichiometric reagent. The efficiency of the reaction is highly dependent on the quality of the reagent and the reaction conditions. The use of anhydrous solvents is crucial to prevent the decomposition of Lawesson's reagent.

The choice of solvent can influence the reaction rate. While toluene is commonly used at elevated temperatures, tetrahydrofuran (THF) can sometimes allow the reaction to proceed at room temperature, albeit requiring a larger volume of solvent to dissolve the reagent. chemspider.com

For the synthesis of the precursor, 1-benzothiophene-3-carboxamide, various methods can be employed starting from 1-benzothiophene-3-carboxylic acid. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-Dimethylaminopyridine (DMAP) can be used to form the amide bond with an appropriate amine source. nih.gov The synthesis of the 1-benzothiophene-3-carboxylic acid itself can be achieved through methods like the palladium-catalyzed oxidative cyclization and carbonylation of 2-(methylthio)phenylacetylenes. nih.gov

Table 2: Reagents for Precursor Synthesis

PrecursorReagentsPurposeReference
1-Benzothiophene-3-carboxamide1-Benzothiophene-3-carboxylic acid, EDCI, DMAP, AmineAmide bond formation nih.gov
1-Benzothiophene-3-carboxylic acid2-(Methylthio)phenylacetylenes, PdI₂/KI, CO, O₂Cyclization and Carbonylation nih.gov

This table outlines common reagents for synthesizing the precursor to this compound.

Currently, there are no specific reports in the scientific literature detailing the stereoselective synthesis of this compound. The molecule itself does not possess a stereocenter in its core structure.

However, the introduction of substituents on the benzothiophene ring or on the nitrogen atom of the carbothioamide group could potentially lead to stereoisomerism. For instance, if a chiral substituent is present, the molecule would exist as diastereomers.

A more subtle form of stereoisomerism, known as atropisomerism, could arise in N-aryl substituted 1-benzothiophene-3-carbothioamides. Atropisomerism occurs due to hindered rotation around a single bond, creating stable, non-interconverting rotational isomers (atropisomers). nih.gov In the case of an N-aryl derivative, restricted rotation around the N-C(aryl) bond could lead to axial chirality. The steric bulk of the benzothiophene moiety and substituents on the aryl ring would be determining factors for the existence of stable atropisomers. While the general principle of atropisomerism in N-aryl amides and thioamides is known, specific studies on its application to this compound derivatives are not currently available.

Iii. Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis Techniquesnih.govsigmaaldrich.comnih.govnanobioletters.comresearchgate.net

Spectroscopic analysis is fundamental to understanding the chemical nature of 1-Benzothiophene-3-carbothioamide. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary information about the compound's structure and properties. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. chemicalbook.com For this compound, both ¹H and ¹³C NMR are employed to map out the connectivity of atoms and provide insights into the electronic environment of each nucleus. chemicalbook.comalfa-chemistry.com

The protons on the benzene (B151609) ring of the benzothiophene (B83047) core are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at position 2 of the thiophene (B33073) ring is anticipated to be a singlet and shifted downfield due to the influence of the adjacent sulfur atom and the carbothioamide group. The protons of the -NH₂ group of the carbothioamide moiety would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.0 - 8.5Singlet
H-4, H-5, H-6, H-7~7.2 - 8.0Multiplets
-NH₂Variable (broad)Singlet

Note: These are predicted values based on related structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound, distinct signals are expected for each carbon atom in the molecule.

The carbon atom of the C=S group in the carbothioamide function is characteristically found at a very downfield position, often in the range of δ 190-200 ppm. The carbons of the benzothiophene ring system will appear in the aromatic region (δ 120-150 ppm). The chemical shifts of the individual carbons in the benzene and thiophene rings are influenced by the substitution pattern and the electronic effects of the sulfur atom and the carbothioamide group. alfa-chemistry.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C=S~195 - 205
C-2~130 - 140
C-3~135 - 145
C-3a~138 - 142
C-4~122 - 128
C-5~124 - 130
C-6~124 - 130
C-7~122 - 128
C-7a~139 - 143

Note: These are predicted values based on related structures and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. echemi.comchemicalbook.com In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C, and C=S bonds.

The N-H stretching vibrations of the primary thioamide group (-CSNH₂) are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The aromatic C-H stretching vibrations of the benzothiophene ring system would be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to several sharp bands in the 1600-1450 cm⁻¹ region. A key absorption for this molecule would be the C=S stretching vibration, which is generally found in the range of 1200-1050 cm⁻¹, although its intensity can be variable.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3400 - 3100
Aromatic C-HC-H Stretch3100 - 3000
Aromatic C=CC=C Stretch1600 - 1450
C=SC=S Stretch1200 - 1050

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. sigmaaldrich.com For this compound (C₉H₇N₁S₂), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight.

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of characteristic daughter ions. Common fragmentation pathways for benzothiophene derivatives involve cleavage of the substituent group and fragmentation of the heterocyclic ring system. nanobioletters.com For this compound, one would expect to observe fragments corresponding to the loss of the thioamide group or parts of it, as well as fragments characteristic of the benzothiophene core.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment Ion
193[C₉H₇NS₂]⁺ (Molecular Ion)
134[C₈H₆S]⁺ (Loss of CSNH)
133[C₈H₅S]⁺ (Loss of CSNH₂)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. Aromatic and conjugated systems, such as this compound, exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions due to π-π* transitions within the benzothiophene ring system. The presence of the carbothioamide group, a chromophore, would likely lead to additional absorptions and a potential bathochromic (red) shift of the main absorption bands compared to the parent benzothiophene. The spectrum of related benzothiophene derivatives often shows multiple absorption bands in the UV region, typically between 200 and 400 nm.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λmax (nm)
π → π~250 - 350
n → π~350 - 450 (weak)

Note: These are predicted values based on related structures and general principles of UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. researchgate.netkthmcollege.ac.in Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to achieve a high level of accuracy. nih.gov

Theoretical calculations using DFT have been employed to determine the optimized molecular geometry of related heterocyclic compounds. kthmcollege.ac.in These studies provide detailed information on bond lengths and angles, which are in good agreement with experimental data where available. nih.gov For instance, in a study on a similar benzothiazole (B30560) derivative, C-C bond lengths were calculated to be in the range of 1.457–1.480 Å, and the C=N bond length of the thiazole (B1198619) ring was found to vary depending on the substituent. nbu.edu.sa This level of detail allows for a precise understanding of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters for a Related Benzothiazole Derivative This table is illustrative and based on data for a similar compound class, as specific data for this compound was not available in the search results.

Parameter Bond Length (Å) Bond Angle (°)
C-C 1.457 - 1.480 -
C=N 1.294 - 1.341 -

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov For example, in studies of related benzothiazole derivatives, the HOMO-LUMO energy gap was determined to be between 3.95 and 4.70 eV. nbu.edu.sa The energies of these frontier orbitals can be tuned by modifying the molecular structure, which is a key strategy in the design of materials for organic electronics. kyoto-u.ac.jp

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Related Quinoline Compound This table is illustrative and based on data for a similar compound class, as specific data for this compound was not available in the search results.

Parameter Energy (eV)
HOMO Energy -6.646
LUMO Energy -1.816
HOMO-LUMO Energy Gap 4.83

DFT calculations are widely used to predict the vibrational frequencies of molecules. nih.gov These theoretical predictions can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. researchgate.netjocpr.com The calculated vibrational frequencies and the corresponding potential energy distribution (PED) analysis help in understanding the nature of the molecular vibrations. nih.gov For instance, in aromatic compounds, the C-H stretching vibrations are typically observed in the region of 3000-3120 cm⁻¹. researchgate.net The agreement between calculated and experimental spectra validates the accuracy of the computational model. nih.gov

Quantum chemical calculations can predict various thermodynamic properties of molecules, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), at different temperatures. jocpr.comresearchgate.net These calculations provide insights into the stability and formation of the compound. For example, the standard enthalpy of formation (ΔfH°), standard entropy of formation (ΔfS°), and standard Gibbs free energy of formation (ΔfG°) can be determined, offering a comprehensive thermodynamic profile of the molecule. researchgate.net

DFT is a valuable tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. researchgate.netresearchgate.net For instance, DFT studies can be used to calculate the activation energies of different reaction steps, helping to determine the rate-determining step of a reaction. researchgate.net This information is critical for optimizing reaction conditions and designing new synthetic routes.

Iv. Pharmacological and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of Benzothiophene (B83047) and Thioamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For benzothiophene and thioamide derivatives, these studies have provided a clear rationale for their biological actions.

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is considered a "privileged structure" in drug discovery. nih.govrsc.org This core is present in several clinically approved drugs and is known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govbenthamdirect.comnih.gov

The structural versatility of the benzothiophene nucleus allows it to serve as a bioisostere for other aromatic systems, such as naphthalene (B1677914) or indole (B1671886), enabling it to interact with a variety of biological targets. nih.gov Its inherent properties and the ability to easily introduce substituents at various positions make it an attractive starting point for the design of new therapeutic agents. rsc.orgnih.gov Research has shown that the benzothiophene core is integral to the activity of compounds designed as inhibitors for enzymes like cholinesterases and various kinases. nih.govnih.gov Modifications on the benzothiophene ring system, such as the addition of different functional groups, have been systematically studied to map out the structural requirements for specific biological outcomes. nih.govnih.gov

The thioamide group, a bioisostere of the more common amide group, imparts unique physicochemical properties to a molecule that can significantly influence its biological activity and pharmacokinetic profile. tandfonline.comtandfonline.comnih.gov While sharing a similar planar geometry with amides, thioamides exhibit key differences. tandfonline.com The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O) in amides, and the sulfur atom is larger and more lipophilic than oxygen. tandfonline.comnih.gov

These characteristics lead to several important functional consequences in drug design:

Enhanced Stability : Replacing an amide with a thioamide can increase resistance to enzymatic hydrolysis by proteases, thereby improving the metabolic stability of peptide-based drugs. tandfonline.comnih.gov

Improved Permeability : The increased lipophilicity contributed by the sulfur atom can enhance a drug's ability to cross cell membranes, potentially leading to better absorption and bioavailability. tandfonline.comnih.gov

Altered Hydrogen Bonding : Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.govnih.gov This can alter the binding interactions with a biological target, sometimes leading to increased potency or selectivity.

Prodrug Potential : The thioamide group can undergo biotransformation, a property that has been exploited in the design of prodrugs, such as the antitubercular agent Ethionamide. tandfonline.comtandfonline.com

H₂S Donation : Thioamides can act as slow-releasing hydrogen sulfide (B99878) (H₂S) donors. tandfonline.comtandfonline.com Given that H₂S is an endogenous signaling molecule with cytoprotective and anti-inflammatory effects, this property can be harnessed to develop bifunctional drugs with improved safety profiles. tandfonline.comtandfonline.com

In the context of anticancer agents, the substitution of an oxygen atom in carboxamide-based inhibitors with a sulfur atom to form the corresponding carbothioamide has been shown to significantly enhance antiproliferative activity, a phenomenon attributed to the increased lipophilicity. nih.gov

The efficacy and selectivity of benzothiophene-based compounds are highly dependent on the nature and position of substituents on the core scaffold. nih.gov SAR studies have demonstrated that even minor changes, such as the addition of a methyl group, can alter reactivity and biological activity. elsevierpure.com

For instance, in the development of cholinesterase inhibitors based on a benzothiophene-chalcone scaffold, the presence of electron-donating groups on the aryl rings attached to the benzothiophene core was found to be a favorable substitution pattern for inhibitory activity. nih.gov Similarly, studies on benzothiophene derivatives as kinase inhibitors revealed that the specific placement of halogen atoms or alkoxy groups could dramatically influence potency and selectivity for the target kinase over others. nih.govrsc.org The steric and electronic properties of these substituents play a critical role in determining how the molecule fits into the binding pocket of its target protein. For example, research on atropisomeric compounds showed that while an iodo substituent on an N-aryl ring was well-tolerated, a chloro group led to a slight decrease in the enantiomeric ratio, and an electron-withdrawing cyano group further reduced it. acs.orgacs.org These findings underscore the importance of fine-tuning substituents to achieve the desired pharmacological profile.

Medicinal Chemistry Applications and Therapeutic Potential

The unique combination of the benzothiophene scaffold and the thioamide moiety has positioned derivatives of 1-Benzothiophene-3-carbothioamide as promising candidates for therapeutic applications, most notably in oncology. nih.govbenthamdirect.comnih.gov

Benzothiophene derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov The scaffold is a core component of compounds that have shown significant growth inhibition against various cancer cell lines, including breast, lung, and leukemia. rsc.orgnih.gov The mechanisms through which these compounds exert their anticancer effects are diverse and often involve the inhibition of key enzymes or receptors that are dysregulated in cancer cells. nih.govnih.gov

Research has highlighted the efficacy of benzothiophene derivatives in targeting estrogen receptors in breast cancer and inhibiting crucial enzymes involved in cell cycle progression and signal transduction. rsc.orgnih.gov The incorporation of the thioamide group, in particular, has been a successful strategy to enhance the antiproliferative activity of these compounds. nih.gov

A particularly promising application of this chemical class is the inhibition of protein kinases, which are critical regulators of cell division and have become major targets for cancer therapy. nih.gov Novel benzothiophene-3-carboxamide derivatives have been specifically designed and optimized as potent inhibitors of Aurora kinases A and B, enzymes that play a central role in mitosis. nih.gov

Dysregulation of Aurora kinases is common in many human cancers and is associated with tumor progression. The development of inhibitors for these kinases is therefore a key strategy in modern oncology. Studies have shown that benzothiophene-based compounds can effectively inhibit Aurora kinases in the nanomolar range. The lead compounds from these studies were able to diminish cancer cell viability by blocking cytokinesis (the final stage of cell division) and inducing apoptosis (programmed cell death). nih.gov The most effective of these compounds demonstrated potency comparable to established Aurora kinase inhibitors like Tozasertib. nih.gov

The table below summarizes the inhibitory activity of selected benzothiophene-3-carboxamide derivatives against Aurora kinases and their effect on cancer cell viability.

Table 1: Inhibitory Activity of Benzothiophene-3-Carboxamide Derivatives

Compound Aurora A (IC₅₀, nM) Aurora B (IC₅₀, nM) HCT 116 Cell Viability (IC₅₀, µM)
Compound 36 160 62 0.28
VX-680 (Tozasertib) 25 46 0.08

Data sourced from a study on novel benzothiophene-3-carboxamide inhibitors. nih.gov The table illustrates the potent in-vitro enzymatic and cellular activity of the lead compound (36) in comparison to the reference inhibitor VX-680.

Antimicrobial Activities (Antibacterial, Antifungal)

The benzothiophene nucleus is a key feature in many compounds developed for their antimicrobial properties. rsc.org The structural versatility of benzothiophene allows for the synthesis of derivatives with a broad spectrum of activity against various pathogens. ijpsjournal.com

Derivatives of benzothiophene have shown notable efficacy against both Gram-positive and Gram-negative bacteria. In a study of benzothiazole-thiophene derivatives, one compound demonstrated potent inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml, which was comparable to the standard drug ciprofloxacin (B1669076). nih.gov Structure-activity relationship (SAR) studies indicated that the presence of an electronegative chloro group on the benzothiazole (B30560) moiety enhanced this antibacterial activity. nih.gov

Other research on benzothiazole derivatives clubbed with isatin (B1672199) showed excellent activity against Gram-negative strains, with one derivative exhibiting an MIC of 3.1 µg/ml against E. coli and 6.2 µg/ml against P. aeruginosa, surpassing the efficacy of ciprofloxacin in that study. nih.gov Thiazolidin-4-one derivatives of benzothiazole were also found to be highly active, with MIC values ranging from 0.09–0.18 mg/ml against P. aeruginosa and E. coli. nih.gov

Table 2: Antibacterial Activity of Benzothiophene-Related Derivatives


Compound ClassBacterial StrainReported MICReference
Benzothiazole-thiophene derivativeStaphylococcus aureus6.25 µg/ml nih.gov
Isatin-clubbed Benzothiazole derivativeEscherichia coli3.1 µg/ml nih.gov
Isatin-clubbed Benzothiazole derivativePseudomonas aeruginosa6.2 µg/ml nih.gov
Thiazolidin-4-one Benzothiazole derivativeP. aeruginosa, E. coli0.09–0.18 mg/ml nih.gov

The development of new antifungal agents is critical, and benzothiophene derivatives represent a promising class of compounds. nih.gov Studies on benzimidazole (B57391) derivatives, which are structurally related to benzothiophenes, found that compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most potent antifungal effects. nih.gov These compounds were effective against various Candida species, including those resistant to fluconazole, with MICs ranging from 0.5 to 256 µg/ml. nih.gov They also showed activity against Aspergillus species and dermatophytes. nih.gov

In other research, benzothiazole derivatives were evaluated for their activity against Candida. One compound was identified as the most potent derivative against Candida krusei, with a MIC50 value of 1.95 µg/mL. aku.edu.tr

Table 3: Antifungal Activity of Benzothiophene-Related Derivatives


Compound ClassFungal StrainReported MIC / MIC50Reference
Alkylbenzimidazole derivativeCandida spp.0.5-256 µg/ml
Alkylbenzimidazole derivativeAspergillus spp.16-256 µg/ml
Alkylbenzimidazole derivativeDermatophytes0.5-256 µg/ml
Benzothiazole derivative (4d)Candida krusei1.95 µg/mL (MIC50)

There is an urgent need for new drugs to treat tuberculosis, especially with the rise of multidrug-resistant strains. google.com Benzothiophene derivatives have emerged as a significant area of research for novel antitubercular agents. ijpsjournal.comnih.gov

Studies on benzo[b]thiophene-2-carboxylic acid derivatives have identified compounds with notable inhibitory activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG. nih.gov Several compounds showed excellent activity, with MIC values in the range of 0.56–1.90 µg/mL against active M. bovis BCG and 0.60–1.37 µg/mL against the dormant form. nih.gov One compound with bromo and chloro substituents was highly active against multidrug-resistant M. tuberculosis, with an MIC of 2.73 µg/mL against the dormant stage. nih.gov

Benzothiazinone (BTZ) derivatives, which also feature a sulfur-containing heterocyclic structure, exhibit strong antibacterial activity against mycobacteria, with MICs as low as 0.030 µg/ml for M. tuberculosis H37Rv. google.com These compounds have shown high selectivity for mycobacteria and are therapeutically active in murine models of tuberculosis. google.com

Table 4: Antitubercular Activity of Benzothiophene and Related Derivatives


Compound ClassMycobacterial StrainReported MICReference
Benzo[b]thiophene-2-carboxylic acid derivative (7g)M. bovis BCG (active)0.56 µg/mL ijpsjournal.com
Benzo[b]thiophene-2-carboxylic acid derivative (8c)M. bovis BCG (dormant)0.60 µg/mL ijpsjournal.com
Benzo[b]thiophene-2-carboxylic acid derivative (7b)MDR-M. tuberculosis H37Ra (dormant)2.73 µg/mL ijpsjournal.com
Benzothiazinone (BTZ) derivativeM. tuberculosis H37Rv0.030 µg/ml researchgate.net

Anti-inflammatory Properties

The benzothiophene scaffold is a core component of several compounds known for their anti-inflammatory effects. ijpsjournal.comrsc.org Marketed drugs with a thiophene ring, such as Tinoridine, Tiaprofenic acid, and Zileuton, act by inhibiting key enzymes in the inflammatory pathway like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net

Research into thiophene-based compounds has explored their potential as new anti-inflammatory agents. mdpi.com Studies have shown that the presence of carboxylic acid, ester, amine, and amide functional groups is important for activity against COX and LOX enzymes. researchgate.net For example, hybrid compounds containing a benzothiophene moiety have been evaluated as potential dual inhibitors of COX-2 and 5-LOX. researchgate.net In a carrageenan-induced paw edema model, a classic test for inflammation, one thiophene derivative demonstrated superior anti-inflammatory activity (58.46% inhibition) compared to the standard drug indomethacin (B1671933) (47.73% inhibition). mdpi.com While the broader class of thiophenes shows significant promise, specific anti-inflammatory data for this compound itself is not detailed in the available literature.

Enzyme Inhibition (e.g., Cholinesterases, Phosphoglycerate Dehydrogenase)

The ability of benzothiophene derivatives to inhibit specific enzymes is a promising area of pharmacological research. Investigations have particularly focused on their potential as inhibitors of cholinesterases and phosphoglycerate dehydrogenase, enzymes implicated in neurodegenerative diseases and cancer, respectively.

Recent studies have highlighted the potential of benzothiophene-chalcone hybrids as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net In one study, a series of these hybrids demonstrated noteworthy inhibitory activity, with specific compounds showing preferential inhibition of either AChE or BChE. researchgate.net For instance, compound 5f was identified as the most effective AChE inhibitor with an IC50 value of 62.10 μM, while compound 5h was the most potent BChE inhibitor with an IC50 of 24.35 μM, comparable to the standard drug galantamine (IC50 = 28.08 μM). researchgate.net These findings suggest that the benzothiophene-chalcone scaffold is a promising starting point for the development of new cholinesterase inhibitors. researchgate.netejpmr.com

In the context of cancer metabolism, certain benzothiophene derivatives have been explored as inhibitors of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer cells. A patent for PHGDH inhibitors includes benzothiophene-3-carboxamide derivatives, indicating the potential of this structural motif to target the NAD+ binding pocket of the enzyme. nih.gov Further research has identified indole amides that inhibit human PHGDH with low micromolar to sub-micromolar activities in cellular assays, underscoring the tractability of this enzyme for therapeutic intervention. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

CompoundAChE IC50 (μM)BChE IC50 (μM)
5f 62.10-
5h -24.35
Galantamine (Standard) -28.08

Data sourced from Molecules (2024). researchgate.net

In Vitro and In Vivo Pharmacological Evaluation

Antimicrobial Susceptibility Testing

There is no publicly available data from in vitro studies detailing the antimicrobial susceptibility of various microorganisms to this compound. Standard methodologies such as broth microdilution, agar (B569324) dilution, or disk diffusion have not been reported in the reviewed literature for this specific compound. Consequently, Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains for this compound are not available.

Interactive Data Table: Antimicrobial Susceptibility of this compound

No data available in the reviewed literature.

Animal Models for Therapeutic Efficacy

No studies describing the use of animal models to evaluate the therapeutic efficacy of this compound were found in the public domain. Research detailing the compound's effectiveness in treating diseases in vivo, its pharmacokinetic properties, or its potential therapeutic applications in a living organism has not been published.

Interactive Data Table: Therapeutic Efficacy of this compound in Animal Models

No data available in the reviewed literature.

V. Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 1-benzothiophene-3-carbothioamide and its analogs is paramount for facilitating comprehensive research. While established methods for benzothiophene (B83047) synthesis exist, the development of novel methodologies can offer significant advantages in terms of yield, purity, and the ability to introduce diverse substituents.

One of the most prominent and adaptable methods for the synthesis of related 2-aminothiophene-3-carboxamides is the Gewald three-component reaction . This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like cyanoacetamide), and elemental sulfur in the presence of a basic catalyst. nih.govresearchgate.net Adapting this powerful one-pot reaction for the specific synthesis of this compound, potentially by using a thioacetamide (B46855) derivative in place of cyanoacetamide, represents a significant research avenue. The optimization of reaction conditions, including solvents and catalysts, could lead to highly efficient and scalable synthetic routes. researchgate.net

Furthermore, palladium-catalyzed cyclization reactions offer a sophisticated approach to constructing the benzothiophene core. For instance, a palladium-catalyzed carbonylative approach has been successfully employed for the synthesis of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes. nih.gov Exploring the adaptation of such catalytic systems for the direct introduction of the carbothioamide functionality or for the synthesis of precursors that can be readily converted to the target compound is a promising area of investigation.

Advanced Computational Modeling for Drug Design

Computational tools are indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For this compound, advanced computational modeling can provide profound insights into its interactions with biological targets at a molecular level.

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound derivatives within the active sites of various enzymes and receptors. This technique has been successfully used to study the interaction of benzothiazole (B30560) derivatives with enzymes like VEGFR-2 and COX-2, revealing key binding interactions. researchgate.netnih.gov Similar in silico studies on this compound could guide the design of more potent and selective inhibitors for a range of targets.

Density Functional Theory (DFT) studies can further elucidate the electronic properties and reactivity of the molecule, providing a deeper understanding of its chemical behavior. nih.gov This information is crucial for predicting metabolic stability and designing derivatives with improved pharmacokinetic profiles. By combining molecular docking with DFT, researchers can create robust models to prioritize the synthesis of compounds with the highest probability of success.

Exploration of New Biological Targets and Disease Indications

The benzothiophene scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives may interact with a wide array of biological targets. The exploration of these targets could lead to the discovery of novel treatments for a range of diseases.

Research has shown that benzothiophene derivatives can act as potent inhibitors of several key enzymes implicated in disease. For example, derivatives of benzothiophene-3-carboxamide have been identified as inhibitors of Aurora kinases A and B , which are crucial regulators of cell division and are considered promising targets for cancer therapy. nih.gov Similarly, thiophene-3-carboxamide (B1338676) derivatives have shown dual inhibitory activity against c-Jun N-terminal kinase (JNK) , a key player in inflammatory responses and neurodegenerative diseases. nih.gov

Furthermore, the structural similarity of the benzothiophene core to other bioactive heterocycles like benzothiazoles suggests potential activity against other important enzyme classes. Benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) , enzymes targeted in the treatment of Alzheimer's disease. nih.gov Investigating the inhibitory potential of this compound against these and other enzyme families, such as focal adhesion kinase (FAK) involved in cancer metastasis, could open up new therapeutic avenues. nih.gov The potential for these compounds to act as anticancer agents is further supported by the activity of related carbazole (B46965) derivatives in cancer therapy. google.com

Potential Biological Target Class Therapeutic Area Supporting Evidence from Related Compounds
Protein Kinases (e.g., Aurora, JNK)Cancer, InflammationBenzothiophene-3-carboxamide derivatives inhibit Aurora kinases and JNK. nih.govnih.gov
Cholinesterases (e.g., AChE)Alzheimer's DiseaseBenzothiazole derivatives show inhibitory activity against AChE. nih.gov
Monoamine Oxidases (e.g., MAO-B)Neurodegenerative DiseasesBenzothiazole derivatives inhibit MAO-B. nih.gov
Focal Adhesion Kinase (FAK)Cancer1,3,4-Oxadiazole derivatives with a benzotriazole (B28993) moiety inhibit FAK. nih.gov

Mechanistic Studies at the Molecular Level

A thorough understanding of the mechanism of action at the molecular level is crucial for the rational development of any therapeutic agent. For this compound, this involves elucidating how it and its derivatives interact with their biological targets to produce a pharmacological effect.

For instance, if a derivative is found to inhibit a specific kinase, mechanistic studies would aim to determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. X-ray crystallography of the inhibitor bound to its target protein can provide a detailed picture of the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. Such studies have been instrumental in understanding the binding of benzothieno[3,2-b]furan derivatives to IKKβ, revealing the importance of a non-bonded sulfur-oxygen interaction for potent inhibitory activity. nih.govresearchgate.net

Cell-based assays are also essential to confirm that the observed enzymatic inhibition translates into a desired cellular effect, such as the induction of apoptosis in cancer cells or the reduction of inflammatory cytokine production. nih.gov Flow cytometry, Western blotting, and other molecular biology techniques can be used to probe the downstream signaling pathways affected by the compound.

Derivatization and Structure Optimization for Enhanced Potency and Selectivity

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization studies are key to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

SAR studies on related benzothiophene-2-carboxamides have demonstrated that the nature and position of substituents on the benzothiophene ring and the amide nitrogen significantly influence biological activity. researchgate.net For example, in a series of thiophene-3-carboxamide JNK inhibitors, it was found that substitution at the 4 and 5-positions of the thiophene (B33073) ring was detrimental to activity, while modifications at the 2-position were more favorable. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Benzothiophene-3-carbothioamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of thioamide precursors or derivatization of 1-benzothiophene-3-carboxylic acid intermediates. For example, carbonyl azide derivatives (e.g., 1-benzothiophene-3-carbonyl azide, CAS 78676-35-4) can undergo Staudinger reactions to form thioamides . Key optimization parameters include:

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for cyclization.
  • Temperature : Controlled heating (80–120°C) to prevent decomposition.
  • Solvents : Polar aprotic solvents (DMF, DMSO) for improved solubility .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

Technique Purpose Key Parameters
NMR Spectroscopy Confirm molecular structure1H^1H (δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C (δ 120–140 ppm for thiophene carbons) .
HPLC Assess purity (>95%)C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
Elemental Analysis Verify stoichiometryMatch calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Handling : Use spark-free tools and static-controlled environments (P242, P243 codes) .
  • Emergency Response : In case of exposure, rinse with copious water (15+ minutes for eyes) and seek medical evaluation (P201, P303 codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variability in:

  • Purity : Impurities (>5%) may skew bioassay results; validate via HPLC-MS .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Isomerism : Confirm regiochemistry (e.g., 3- vs. 5-carbothioamide) using X-ray crystallography .
    A systematic approach involves replicating studies with standardized protocols and cross-validating with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Intermediate Isolation : Purify precursors (e.g., 1-Benzothiophene-3-carbonyl azide) via flash chromatography (hexane/EtOAc gradient) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20% yield improvement .
  • Catalytic Systems : Employ Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura with boronic esters) .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

Common derivatization approaches include:

  • Sulfonylation : React with 1-Benzothiophene-2-sulfonyl chloride (CAS 90001-64-2) to introduce sulfonyl groups .
  • Borylation : Use 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 501945-71-7) for cross-coupling .
  • Halogenation : Bromoethanone intermediates (e.g., 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one, CAS 26167-45-3) enable nucleophilic substitutions .

Q. What computational tools are effective for predicting the bioactivity of this compound analogs?

  • Docking Studies : Use AutoDock Vina with MAO-B (PDB ID 2V5Z) to predict inhibition .
  • QSAR Models : Correlate electronic parameters (HOMO-LUMO gaps) with IC₅₀ values from enzymatic assays .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Data Contradiction Analysis Framework

Step Action Evidence
1. Replicate Data Repeat experiments with identical protocols
2. Validate Purity HPLC-MS, elemental analysis
3. Cross-Test Assays Compare enzymatic vs. cellular readouts
4. Publish Methods Share detailed protocols for peer review

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzothiophene-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
1-Benzothiophene-3-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.